molecular formula C6H16O2SSi B1586355 3-Mercaptopropylmethyldimethoxysilane CAS No. 31001-77-1

3-Mercaptopropylmethyldimethoxysilane

Cat. No.: B1586355
CAS No.: 31001-77-1
M. Wt: 180.34 g/mol
InChI Key: IKYAJDOSWUATPI-UHFFFAOYSA-N
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Description

3-Mercaptopropylmethyldimethoxysilane is a bifunctional organosilane compound that possesses both a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. It is a clear, colorless to light yellow liquid with a slightly mercaptan odor. This compound is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .

Biochemical Analysis

Biochemical Properties

3-Mercaptopropylmethyldimethoxysilane can be used as a silane precursor in the synthesis of various compounds . It has been used in the synthesis of Nafion-MPMDMS nanocomposite membranes by sol-gel method . It has also been used to functionalize magnetic-polysilsesquioxane (PSSQ) nanoparticles for heavy metal ions adsorption . The nature of these interactions involves the formation of strong covalent bonds between the compound and the inorganic fillers .

Cellular Effects

Its role in the synthesis of nanocomposite membranes and nanoparticles suggests that it may influence cellular processes through its interactions with these materials .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a silane precursor in the synthesis of various compounds . It forms strong covalent bonds with inorganic fillers, which can influence the properties of the resulting materials .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors to consider in its use as a silane precursor .

Metabolic Pathways

Its role as a silane precursor suggests that it may interact with enzymes or cofactors involved in the synthesis of various compounds .

Transport and Distribution

Its solubility in various solvents suggests that it may be transported and distributed through these mediums .

Subcellular Localization

Its role as a silane precursor suggests that it may be localized in areas of the cell where the synthesis of various compounds occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptopropylmethyldimethoxysilane can be synthesized from 3-chloropropylmethyldimethoxysilane. The reaction involves the use of sodium sulfide, tetrabutylammonium chloride, N-benzyl-N,N,N-triethylammonium chloride, and water in petroleum ether at 75-80°C for 4 hours. The product is then separated and purified through distillation under reduced pressure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained with a purity of 95-100% .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptopropylmethyldimethoxysilane undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Mercaptopropyltrimethoxysilane
  • 3-Mercaptopropyltriethoxysilane
  • 3-Aminopropyltriethoxysilane
  • 3-Glycidyloxypropyltrimethoxysilane
  • 3-Trimethoxysilylpropyl methacrylate

Comparison: 3-Mercaptopropylmethyldimethoxysilane is unique due to its specific combination of a mercapto group and a methoxysilyl group. This combination provides distinct reactivity and functionality compared to other similar compounds, making it particularly useful in applications requiring strong adhesion and compatibility with various substrates .

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propane-1-thiol
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InChI

InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3
Source PubChem
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InChI Key

IKYAJDOSWUATPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](C)(CCCS)OC
Source PubChem
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Molecular Formula

C6H16O2SSi
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

557088-80-9
Record name 1-Propanethiol, 3-(dimethoxymethylsilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID60893531
Record name 3-(Dimethoxymethylsilyl)-1-propanethiol
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Molecular Weight

180.34 g/mol
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 1-Propanethiol, 3-(dimethoxymethylsilyl)-
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Record name 3-(Dimethoxymethylsilyl)propanethiol
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CAS No.

31001-77-1
Record name (3-Mercaptopropyl)methyldimethoxysilane
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Record name 1-Propanethiol, 3-(dimethoxymethylsilyl)-
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Record name 1-Propanethiol, 3-(dimethoxymethylsilyl)-
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Record name 3-(Dimethoxymethylsilyl)-1-propanethiol
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Record name 3-(dimethoxymethylsilyl)propanethiol
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Synthesis routes and methods

Procedure details

Mercaptopropyltrimethoxysilane; N-methylaminopropyltrimethoxysilane; Methyltriacetoxysilane; Methyltriethoxysilane; Methyl trimethoxysilane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Mercaptopropylmethyldimethoxysilane interact with surfaces and what are the downstream effects?

A: this compound (MPMDMS) is a bifunctional molecule containing both thiol (-SH) and alkoxysilane (-Si(OCH3)2CH3) groups. The alkoxysilane group readily hydrolyzes in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces like silica [, , ] or even gold nanorods [, ], forming strong covalent Si-O-Si bonds. This effectively anchors the MPMDMS molecule to the surface. The thiol group remains available for further functionalization. For example, it can be used to bind gold nanoparticles [, ] or create "thiol-ene" click chemistry reactions to create siloxane polymers with high refractive index [].

Q2: Can you provide the structural characterization of MPMDMS?

A2: * Molecular Formula: C6H16O2SSi * Molecular Weight: 180.33 g/mol

Q3: How does the dual functionality of MPMDMS contribute to its material compatibility and applications?

A: The dual functionality of MPMDMS makes it highly versatile. The silane side enables strong bonding to inorganic materials like silica [, , ], which is valuable in applications like modifying silica-based microresonators for plasmonic sensing [] or functionalizing mesoporous silica materials (SBA-15) for enhanced phenol adsorption from water []. Simultaneously, the thiol group provides a site for anchoring gold nanorods [, ], creating materials with potential in plasmonics [] and nanofabrication []. This unique combination allows researchers to bridge organic and inorganic materials, expanding possibilities in materials science and nanotechnology.

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